5-oxo-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
5-oxo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N5O2S2/c21-12(9-7-17-15-20(13(9)22)5-6-23-15)19-14-18-11(8-24-14)10-3-1-2-4-16-10/h1-8H,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMYFIDHMBNWFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C3=CN=C4N(C3=O)C=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions. The process often starts with the preparation of intermediate compounds, such as 2-aminopyridine and α-bromoketones. These intermediates undergo cyclization and condensation reactions to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
5-oxo-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups onto the pyridine or thiazole rings.
Scientific Research Applications
5-oxo-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-oxo-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Crystallographic and Conformational Analysis
- The pyrimidine ring in thiazolo[3,2-a]pyrimidine derivatives exhibits puckering, as seen in (C5 deviation: 0.224 Å). This distortion may influence binding pocket compatibility.
- The Z-configuration in the target compound ensures the pyridinyl-thiazole substituent lies coplanar with the core, optimizing conjugation and steric accessibility compared to E-isomers.
- Hydrogen-bonding patterns in analogues (e.g., C–H···O interactions in ) suggest similar intermolecular stabilization in the target compound, critical for crystal packing or protein interactions .
Pharmacological Potential (Extrapolated)
- Microbial Targets : Pyrazole-substituted analogues (e.g., ) show antimicrobial activity, implying the pyridinyl-thiazole group in the target compound may enhance binding to bacterial enzymes.
- Neurodegenerative Applications : Thiazolo-pyrimidine carboxamides are hypothesized to interfere with Aβ aggregation in Alzheimer’s disease, as seen in related pyrimidine derivatives .
- Anticancer Activity : The planar pyridinyl-thiazole system may intercalate DNA or inhibit kinases, a mechanism observed in structurally similar heterocycles .
Physicochemical Properties
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how can reaction yields be optimized?
The synthesis involves multi-step pathways, typically starting with the condensation of pyridine-2-ylthiazole precursors with thiazolo[3,2-a]pyrimidine carboxylic acid derivatives. Key steps include:
- Carbodiimide-mediated amidation : Reacting activated esters (e.g., NHS or HOBt esters) with hydrazine derivatives under anhydrous conditions in DMF or DCM .
- Microwave-assisted cyclization : Reduces reaction times (e.g., from 12 hours to 30 minutes) and improves yields (up to 85%) by enhancing reaction kinetics .
- Purification : Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients to isolate the final product (>95% purity) .
Q. Which spectroscopic techniques are most effective for structural characterization?
- NMR : H and C NMR resolve the Z-configuration of the thiazole-ylidene group and confirm regioselectivity of the pyridin-2-yl substitution .
- HRMS : Validates molecular formula (e.g., [M+H] at m/z 455.0821) and detects isotopic patterns for sulfur-containing fragments .
- X-ray crystallography : Resolves the planar conformation of the thiazolo[3,2-a]pyrimidine core and confirms intramolecular hydrogen bonding between the carboxamide and pyridine nitrogen .
Q. How can researchers screen this compound for preliminary biological activity?
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, CDK2) using fluorescence polarization or ADP-Glo™ kits. IC values <1 µM suggest high potency .
- Cellular viability assays : Use MTT or resazurin-based protocols in cancer cell lines (e.g., HeLa, MCF-7) to identify cytotoxic effects at 10–50 µM concentrations .
Advanced Research Questions
Q. What strategies resolve contradictions in reported binding affinities across different studies?
Discrepancies often arise from:
- Solvent effects : DMSO concentrations >0.1% can denature proteins, altering binding kinetics. Use low-DMSO buffers and confirm solubility via dynamic light scattering .
- Assay conditions : Compare SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) data to distinguish thermodynamic (ΔG) vs. kinetic () binding parameters .
- Structural analogs : Co-crystallize the compound with target proteins (e.g., Bcl-2) to validate binding modes and identify critical residues (e.g., Asp34 in Bcl-2) .
Q. How can the compound’s metabolic stability be improved without compromising activity?
- Prodrug modification : Introduce acetyl or PEGylated groups at the carboxamide nitrogen to reduce first-pass metabolism. Monitor stability in liver microsomes (e.g., human CYP3A4) .
- Isotopic labeling : Replace hydrogen with deuterium at metabolically labile positions (e.g., benzylic sites) to prolong half-life, as shown in analogues with t increases of 2–3× .
Q. What computational methods predict off-target interactions?
- Molecular dynamics (MD) simulations : Simulate binding to homologous proteins (e.g., JAK2 vs. TYK2) using AMBER or GROMACS to assess selectivity. RMSD values >2 Å suggest poor target engagement .
- Pharmacophore modeling : Map electrostatic and hydrophobic features against databases (e.g., ChEMBL) to flag risks like hERG channel inhibition .
Methodological Challenges and Solutions
Q. How to address low solubility in aqueous buffers during in vitro assays?
- Co-solvent systems : Use cyclodextrin (e.g., HP-β-CD) or lipid-based carriers (e.g., DOPC liposomes) to enhance solubility while maintaining biocompatibility .
- pH adjustment : Ionize the pyridine nitrogen (pKa ~4.5) by buffering at pH 5.0–6.0 to improve aqueous dispersion .
Q. What experimental designs validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 knockout models : Silence putative targets (e.g., AKT1) in cell lines and measure rescue of phenotypic effects (e.g., apoptosis) .
- Chemical proteomics : Use photoaffinity probes with alkyne tags for click chemistry-based enrichment and LC-MS/MS identification of binding partners .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
